![molecular formula C16H11ClO3 B5616774 4-chloro-3-methylphenyl 1-benzofuran-2-carboxylate](/img/structure/B5616774.png)
4-chloro-3-methylphenyl 1-benzofuran-2-carboxylate
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Overview
Description
The chemical compound of interest, similar to benzofuran derivatives discussed in scientific research, represents a class of organic compounds notable for their diverse applications in pharmaceuticals, materials science, and organic synthesis. These compounds are characterized by a benzofuran core, a fused ring system combining benzene and furan rings, which is often modified with various substituents to achieve desired properties and reactivities.
Synthesis Analysis
Benzofuran derivatives are typically synthesized through Lewis acid-catalyzed reactions involving specific precursors. For instance, a method described involves the reaction of 4-hydroxyphenylacetic acid with α-chloro-α-(methylsulfanyl)acetone to produce compounds with a benzofuran ring system, indicating the flexibility in introducing various substituents onto the core structure to yield compounds with significant biological activity (Choi et al., 2006).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives often exhibits a nearly planar benzofuran ring system, which is crucial for their interaction with biological targets and other molecules. The planarity and substitution pattern on the benzofuran core influence the compound's physical and chemical properties. Intermolecular interactions, such as aromatic π–π stacking and hydrogen bonding, play significant roles in stabilizing these compounds' structures (Choi et al., 2007).
Chemical Reactions and Properties
Benzofuran derivatives undergo various chemical reactions, highlighting their versatility as synthetic intermediates. For example, the oxidation of methylsulfanyl benzofurans with 3-chloroperoxybenzoic acid demonstrates the chemical reactivity of these compounds towards functional group transformations, leading to sulfinylated products (Choi et al., 2008).
properties
IUPAC Name |
(4-chloro-3-methylphenyl) 1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-10-8-12(6-7-13(10)17)19-16(18)15-9-11-4-2-3-5-14(11)20-15/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCPYQQICLMRKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC3=CC=CC=C3O2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methylphenyl 1-benzofuran-2-carboxylate |
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